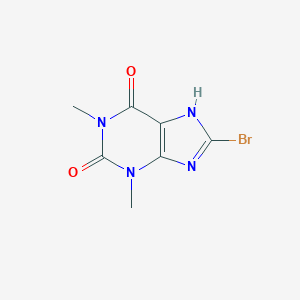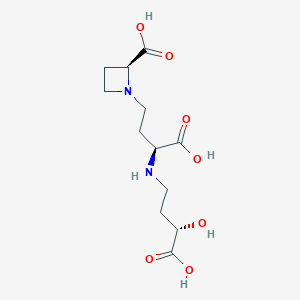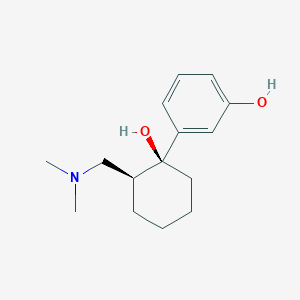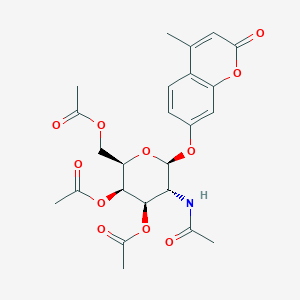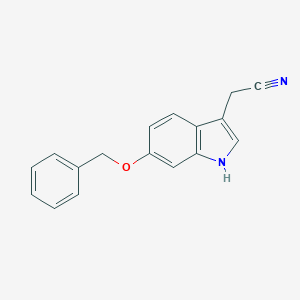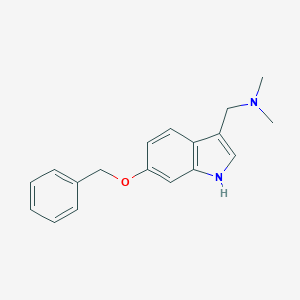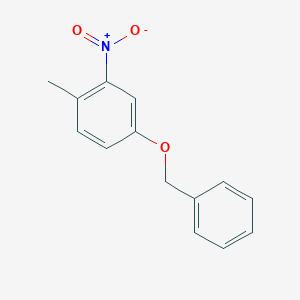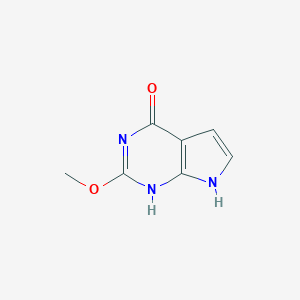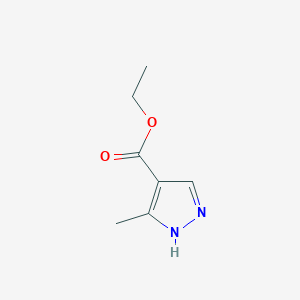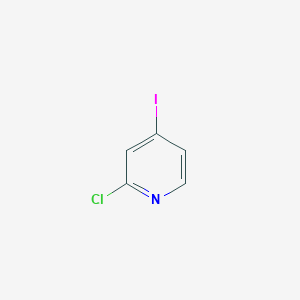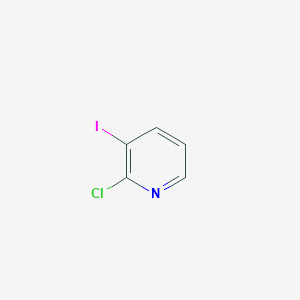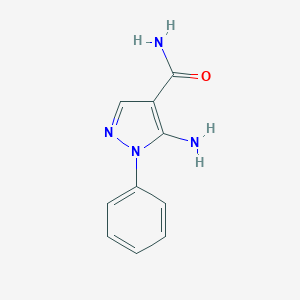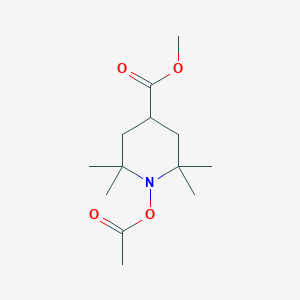
1-アセトキシ-4-メトキシカルボニル-2,2,6,6-テトラメチルピペリジン
概要
説明
1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine is a chemical compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . It is characterized by its yellow crystalline form and has a predicted boiling point of 296.3°C and a density of 1.07 g/cm³ . This compound is used in various scientific research applications due to its unique chemical properties.
科学的研究の応用
1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in drug development.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
Target of Action
It is described as an acyl-protected hydroxylamine . Hydroxylamines are often used in organic chemistry as reducing agents, suggesting that this compound may interact with various oxidized molecules in the body.
Mode of Action
It is commonly used as a spin label generator for electron paramagnetic resonance (epr) brain imaging . This suggests that the compound may interact with its targets by donating an unpaired electron, which can be detected during EPR imaging.
Result of Action
As a spin label generator for EPR imaging, it likely contributes to the generation of detectable signals in this imaging modality .
準備方法
The synthesis of 1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine involves several steps. One common method includes the reaction of 2,2,6,6-tetramethylpiperidine with acetic anhydride and methoxycarbonyl chloride under controlled conditions . The reaction typically requires a catalyst and is carried out at a specific temperature to ensure the desired product is obtained. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
類似化合物との比較
1-Acetoxy-4-methoxycarbonyl-2,2,6,6-tetramethylpiperidine can be compared with other similar compounds, such as:
2,2,6,6-Tetramethylpiperidine: A precursor in the synthesis of the target compound.
1-Acetoxy-2,2,6,6-tetramethylpiperidine: A structurally similar compound with different functional groups.
4-Methoxycarbonyl-2,2,6,6-tetramethylpiperidine: Another related compound with variations in its chemical structure.
特性
IUPAC Name |
methyl 1-acetyloxy-2,2,6,6-tetramethylpiperidine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO4/c1-9(15)18-14-12(2,3)7-10(11(16)17-6)8-13(14,4)5/h10H,7-8H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEOYQDAGXCYAQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON1C(CC(CC1(C)C)C(=O)OC)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30393215 | |
| Record name | 1-ACETOXY-4-METHOXYCARBONYL-2,2,6,6-TETRAMETHYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
439858-37-4 | |
| Record name | Methyl 1-(acetyloxy)-2,2,6,6-tetramethyl-4-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439858-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-ACETOXY-4-METHOXYCARBONYL-2,2,6,6-TETRAMETHYLPIPERIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30393215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does AMCPe function as a potential EPR brain imaging agent?
A: AMCPe was designed as a lipophilic prodrug capable of crossing the blood-brain barrier. [] Once inside the brain, enzymes like esterases and oxidants convert AMCPe into a charged, water-soluble radical species. This conversion traps the molecule within the brain, allowing for detection and imaging using electron paramagnetic resonance (EPR). []
Q2: The study mentions that AMCPe was ultimately deemed ineffective as an EPR brain imaging agent. Could you elaborate on this finding?
A: While AMCPe demonstrated the desired lipophilicity for brain penetration, the research indicated that it was not efficiently converted into the EPR-detectable radical species within the brain. [] This suggests either limited enzyme activity on AMCPe or insufficient oxidation, leading to poor accumulation and detection in the brain. Consequently, AMCPe proved less effective compared to its five-membered ring counterpart, AMCPy, which exhibited a more favorable biodistribution pattern for brain imaging. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


